(2R,3R)-2-Amino-3-hydroxy-hexanoic acid
Overview
Description
(2R,3R)-2-Amino-3-hydroxyhexanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by its two stereocenters, which contribute to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Amino-3-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereospecific reactions. For instance, the compound can be synthesized from D-gulonic acid γ-lactone through a series of selective transformations . Another method involves the use of epoxides and chiral amino-alcohols derived from sugars like D-glucono-δ-lactone .
Industrial Production Methods
Industrial production of (2R,3R)-2-Amino-3-hydroxyhexanoic acid often involves the resolution of racemic mixtures to obtain the desired enantiomer. Techniques such as crystallization, chromatography, and enzymatic resolution are commonly employed to achieve high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Amino-3-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the compound into different amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of amino acids and amino alcohols, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
(2R,3R)-2-Amino-3-hydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2R,3R)-2-Amino-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular functions. For example, it can inhibit certain dehydrogenases, affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: A chiral compound with similar stereochemistry but different functional groups.
(2R,3S)-3-Amino-2-hydroxybutanoic acid: Another chiral amino acid with different stereochemistry and biological activity
Uniqueness
(2R,3R)-2-Amino-3-hydroxyhexanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with various enzymes and its role as a chiral building block make it valuable in both research and industrial applications .
Properties
IUPAC Name |
(2R,3R)-2-amino-3-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYPWROJNTIRE-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]([C@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296037 | |
Record name | D-Norleucine, 3-hydroxy-, erythro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59286-26-9 | |
Record name | D-Norleucine, 3-hydroxy-, erythro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59286-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Norleucine, 3-hydroxy-, erythro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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